

Dipropyldiphosphonic acid CAS number and molecular weight

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Compound of Interest

Compound Name: *Dipropyldiphosphonic acid*

Cat. No.: *B15124435*

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An In-depth Technical Guide to Dipropyldiphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dipropyldiphosphonic acid**, including its physicochemical properties. Due to the limited publicly available information on the specific biological activities and experimental protocols for this compound, this guide also presents generalized methodologies for the synthesis and purification of related phosphonic acids and details the well-established signaling pathways of bisphosphonates, a structurally related class of compounds with significant therapeutic applications.

Physicochemical Properties of Dipropyldiphosphonic Acid

The fundamental properties of **dipropyldiphosphonic acid** are summarized below.

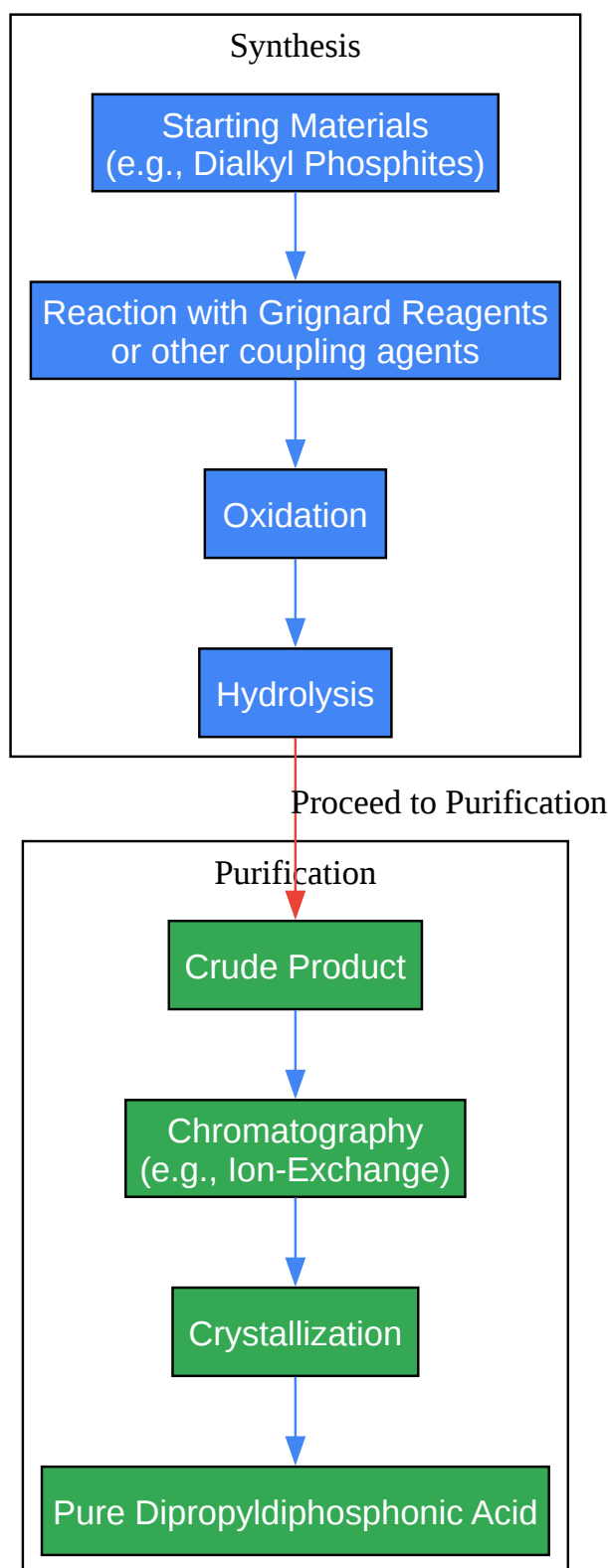
Property	Value	Source
CAS Number	71760-04-8	[1] [2]
Molecular Formula	C6H16O5P2	[1] [2]
Molecular Weight	230.14 g/mol	[1] [2]

Experimental Protocols: Synthesis and Purification

Detailed experimental protocols for the synthesis of **dipropyldiphosphonic acid** are not readily available in the public domain. However, general methods for the synthesis of related phosphinic and diphosphonic acids can be adapted. A representative workflow is outlined below.

General Synthesis Workflow

The synthesis of diphosphonic acids often involves the reaction of appropriate phosphonic acid precursors followed by hydrolysis. A generalized workflow is depicted in the diagram below.



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A generalized workflow for the synthesis and purification of diphosphonic acids.

Purification Methodologies

The purification of phosphonic acids can be challenging due to their often sticky and hygroscopic nature. Common techniques include:

- **Chromatography:** Strong anion-exchange chromatography is a viable method for the purification of phosphonic acids. Elution with a gradient of formic acid in water can be effective.
- **Crystallization:** Crystallization can be attempted from various solvent systems, such as acetone/water or acetonitrile/water. The formation of salts, for instance with cyclohexylamine or dicyclohexylamine, can improve the crystalline properties of the product.

Biological Activity and Signaling Pathways

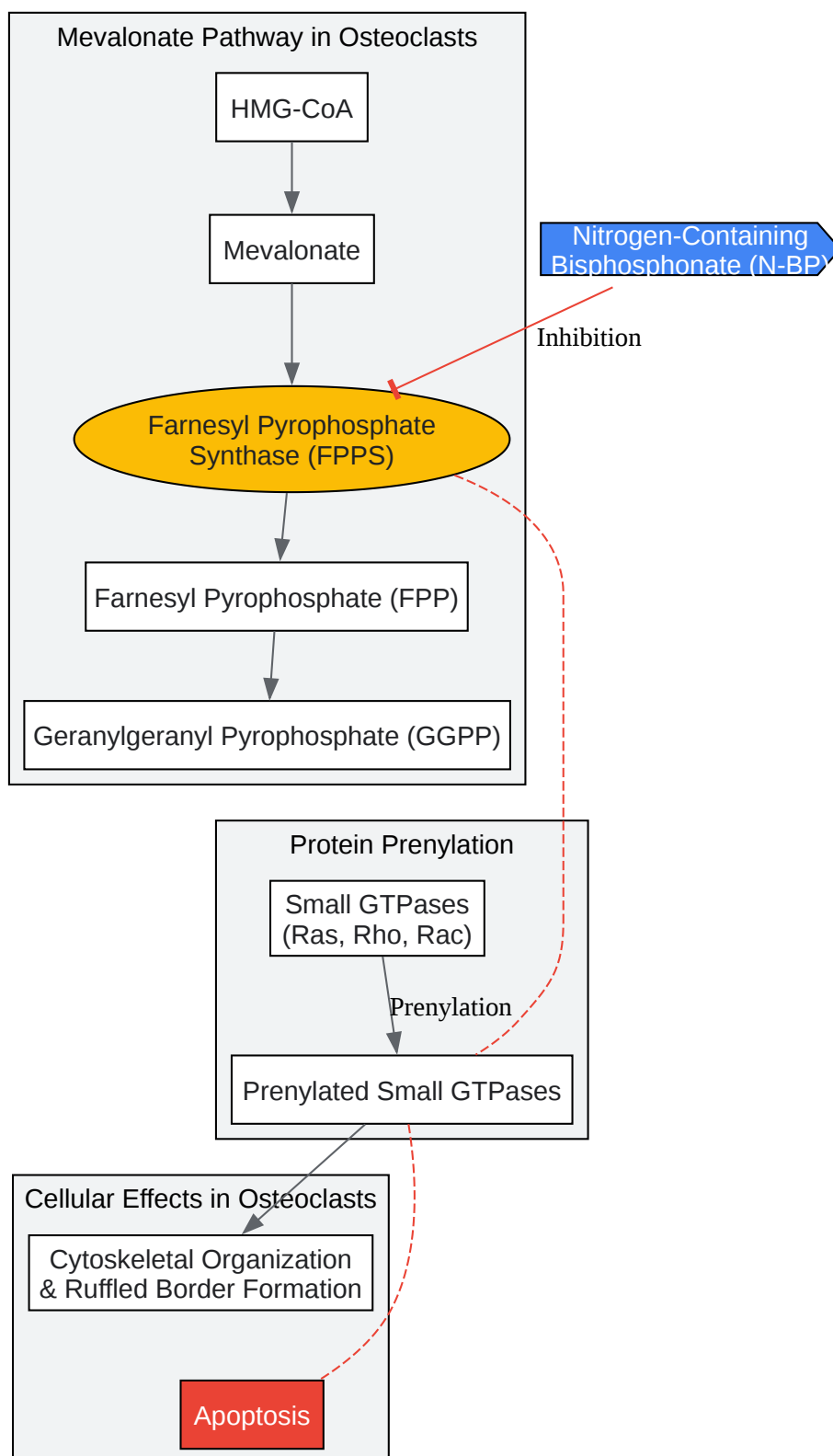
Specific biological activities and signaling pathways for **dipropyldiphosphonic acid** have not been extensively characterized in publicly accessible literature. However, the broader class of bisphosphonates, which are also diphosphonic acid analogues, are well-studied for their effects on bone metabolism. The mechanism of action for nitrogen-containing bisphosphonates is particularly well-understood and serves as a relevant example for researchers in this field.

The Mevalonate Pathway: A Target for Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and alendronate, are potent inhibitors of bone resorption.[2] Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[2]

The inhibition of FPPS by N-BPs prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are necessary for the prenylation of small GTPases. The disruption of this process in osteoclasts, the cells responsible for bone resorption, leads to cytoskeletal abnormalities, loss of the ruffled border, and ultimately, apoptosis.[5] This targeted induction of osteoclast apoptosis is the basis for the therapeutic efficacy of N-BPs in treating osteoporosis and other bone disorders.[5]

The signaling cascade is illustrated in the diagram below.



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